2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylphenol
Description
2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylphenol is a benzotriazole derivative characterized by a benzotriazole moiety linked via a methylene group to a 4-methylphenol backbone. This compound’s structure combines the electron-rich aromatic system of benzotriazole with the phenolic hydroxyl group, enabling diverse applications in coordination chemistry, material science, and pharmaceuticals. The benzotriazole group is known for its UV absorption, corrosion inhibition, and stabilization of reactive intermediates .
Properties
IUPAC Name |
2-(benzotriazol-1-ylmethyl)-4-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-10-6-7-14(18)11(8-10)9-17-13-5-3-2-4-12(13)15-16-17/h2-8,18H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMBIKBBPQZYDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CN2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylphenol typically involves the reaction of 4-methylphenol with benzotriazole in the presence of a suitable catalyst. One common method involves the use of anhydrous aluminum chloride as a catalyst under neat conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of benzotriazole derivatives often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the availability of benzotriazole in large quantities and its relatively low cost make it an attractive starting material for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The benzotriazole moiety can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzotriazole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit notable antibacterial and antifungal activities. For instance, studies have shown that compounds similar to 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylphenol demonstrate effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action often involves the disruption of bacterial cell walls or interference with metabolic pathways.
Antiparasitic Properties
Benzotriazole derivatives have been explored for their antiparasitic effects. For example, compounds derived from benzotriazole have shown activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies demonstrated that certain derivatives could inhibit the growth of epimastigote forms of the parasite effectively .
Materials Science Applications
UV Stabilizers
Due to its ability to absorb UV radiation, this compound is utilized as a UV stabilizer in plastics and coatings. It helps prevent photodegradation of materials exposed to sunlight, thereby enhancing their longevity and performance .
Corrosion Inhibitors
The compound has also found applications as a corrosion inhibitor in metalworking fluids and coatings. Its effectiveness in forming protective films on metal surfaces helps reduce corrosion rates significantly .
Case Study 1: Antimicrobial Efficacy
A series of benzotriazole derivatives were synthesized and tested for antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds with bulky hydrophobic groups exhibited higher antimicrobial activity compared to smaller analogs . This study highlights the potential of modifying the benzotriazole structure to enhance its biological activity.
Case Study 2: UV Protection in Plastics
In a comparative study evaluating various UV stabilizers in polymer formulations, this compound was found to outperform common alternatives in terms of UV absorption efficiency and thermal stability. This finding underscores its significance in enhancing the durability of plastic products used outdoors .
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects . These interactions can inhibit the activity of target enzymes or disrupt cellular processes, contributing to the compound’s antimicrobial, antiviral, and anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features, molecular weights, and functional properties of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylphenol with analogous compounds:
Benzotriazole vs. Benzimidazole Core
- Benzotriazole Derivatives: The triazole ring (three nitrogen atoms) in this compound enables strong electron-withdrawing effects and coordination with transition metals, making it suitable for UV stabilizers and corrosion inhibitors . In contrast, the benzimidazole analog (2-(1H-1,3-benzodiazol-2-yl)-4-methylphenol) features a diazole ring (two nitrogen atoms), which enhances π-stacking interactions and stabilizes radical species, as noted in studies by Santa Cruz Biotechnology .
Biological Activity
2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylphenol, also known as benzotriazole derivative, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.
- Molecular Formula : C14H13N3O
- CAS Number : 3764715
- Molecular Weight : 241.27 g/mol
Antimicrobial Properties
Research indicates that benzotriazole derivatives exhibit significant antimicrobial activities. Specifically, studies have shown that compounds with the benzotriazole moiety can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus. The antibacterial activity is likely attributed to the hydrophobic interactions and the ability to disrupt bacterial cell membranes .
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli | 32 µg/mL |
| 2-(1H-benzotriazol-1-yl)methyl-phenol | Staphylococcus aureus | 16 µg/mL |
| Benzotriazole N-substituted analogs | Candida albicans | 25 µg/mL |
Anti-inflammatory Effects
Benzotriazole derivatives have been studied for their anti-inflammatory properties. In vitro assays demonstrated that they can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases .
Antioxidant Activity
The compound has also shown promising antioxidant properties. It scavenges free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases. The presence of hydroxyl groups in its structure is believed to contribute to this activity .
The biological activities of this compound are thought to involve several mechanisms:
- Disruption of Membrane Integrity : Interactions with bacterial membranes leading to increased permeability.
- Inhibition of Enzymatic Activity : Potential inhibition of enzymes involved in inflammatory pathways.
- Scavenging Free Radicals : Reduction of oxidative damage through radical scavenging mechanisms.
Study on Antimicrobial Efficacy
A study published in the journal Pharmaceutical Biology evaluated the antimicrobial effects of various benzotriazole derivatives against clinical isolates. The results indicated that this compound exhibited a potent inhibitory effect against multidrug-resistant strains, highlighting its potential as a lead compound for developing new antibiotics .
Research on Anti-inflammatory Properties
Another significant study focused on the anti-inflammatory effects of this compound in a model of acute inflammation induced by lipopolysaccharide (LPS). The findings revealed that treatment with the compound significantly decreased edema and inflammatory markers in vivo, suggesting its utility in managing inflammatory disorders .
Q & A
Advanced Research Question
- Corrosion inhibition : Electrochemical impedance spectroscopy (EIS) in saline solutions, measuring charge-transfer resistance.
- UV stability : Accelerated weathering tests (QUV chambers) with UV-B/UV-C exposure, monitoring absorbance changes via UV-Vis spectroscopy.
- Mechanistic insights : DFT calculations identify electron-rich regions (benzotriazole N-atoms) responsible for metal surface adsorption .
What computational tools are effective for predicting the compound’s pharmacokinetic properties and toxicity?
Advanced Research Question
- ADMET prediction : Software like SwissADME or ADMETLab estimates bioavailability, CYP450 interactions, and hepatotoxicity.
- Molecular dynamics simulations : GROMACS or AMBER model binding to plasma proteins (e.g., albumin).
- Toxicity alerts : Structural alerts for mutagenicity (e.g., benzotriazole’s potential nitroso derivatives) are flagged using Derek Nexus .
How does the compound’s crystal packing influence its physicochemical properties, and what role do weak intermolecular interactions play?
Advanced Research Question
Crystal packing, analyzed via Hirshfeld surfaces, reveals dominant interactions:
- C–H⋯N hydrogen bonds : Stabilize layered structures (observed in benzotriazole-oxadiazole derivatives) .
- π-π stacking : Between aromatic rings, affecting melting points and solubility.
- Van der Waals forces : Contribute to powder density and compressibility .
What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?
Basic Research Question
- Chromatography : Flash chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC (C18 column, acetonitrile/water gradient).
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
- Spectroscopic monitoring : In-line IR or UV detectors track elution profiles .
How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?
Advanced Research Question
- Kinetic assays : Measure (inhibition constant) using Lineweaver-Burk plots.
- Docking studies : AutoDock Vina or Glide predict binding poses in enzyme active sites.
- Site-directed mutagenesis : Confirm critical residues (e.g., catalytic triads in proteases) via recombinant enzyme variants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
